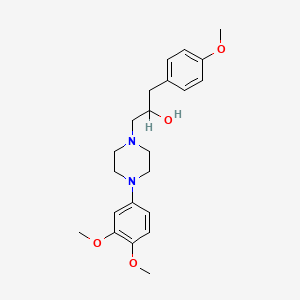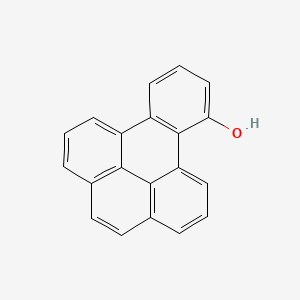
(E)-3,4-Di-tert-butyl-3-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,4-Di-tert-butyl-3-hexene is an organic compound characterized by the presence of two tert-butyl groups attached to a hexene backbone The “E” designation indicates the trans configuration of the double bond, meaning the tert-butyl groups are on opposite sides of the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Di-tert-butyl-3-hexene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl bromide and a suitable alkene precursor.
Grignard Reaction: A Grignard reagent is prepared by reacting tert-butyl bromide with magnesium in anhydrous ether. This reagent is then reacted with the alkene precursor to form the desired product.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-3,4-Di-tert-butyl-3-hexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-3,4-Di-tert-butyl-3-hexene has several applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-3,4-Di-tert-butyl-3-hexene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
(E)-3,4-Di-tert-butyl-2-hexene: Similar structure but with a different position of the double bond.
(Z)-3,4-Di-tert-butyl-3-hexene: Cis isomer of the compound with different spatial arrangement.
3,4-Di-tert-butyl-1-hexene: Different position of the double bond.
Uniqueness: (E)-3,4-Di-tert-butyl-3-hexene is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
CAS No. |
75245-21-5 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(E)-3,4-diethyl-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C14H28/c1-9-11(13(3,4)5)12(10-2)14(6,7)8/h9-10H2,1-8H3/b12-11+ |
InChI Key |
MVTUXXAVOOUGFH-VAWYXSNFSA-N |
Isomeric SMILES |
CC/C(=C(/CC)\C(C)(C)C)/C(C)(C)C |
Canonical SMILES |
CCC(=C(CC)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


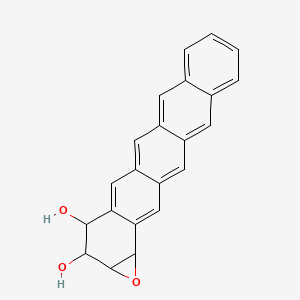
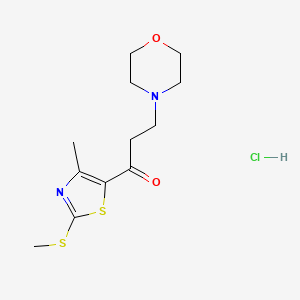
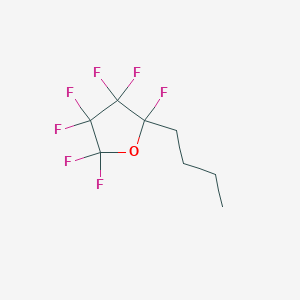
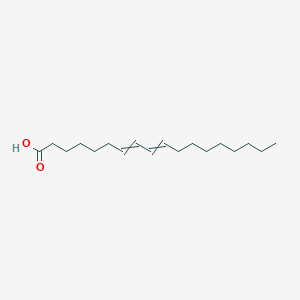

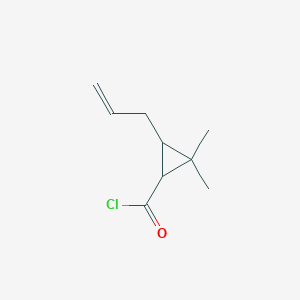
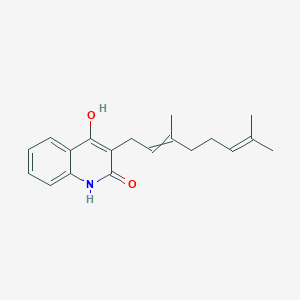
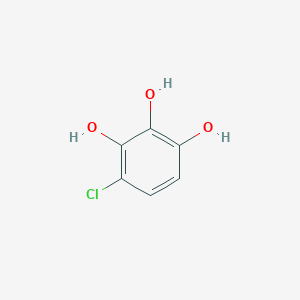
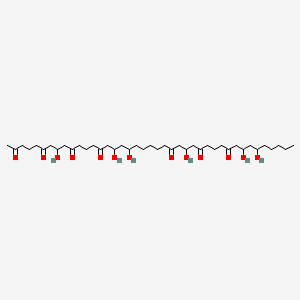
silane](/img/structure/B14454401.png)
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
